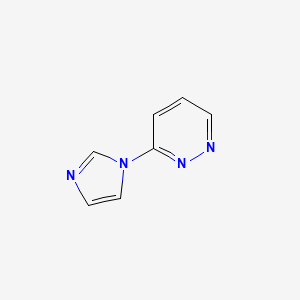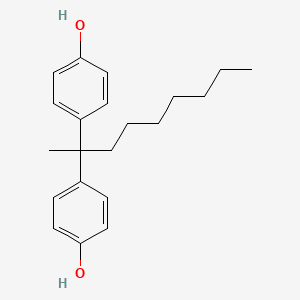
4,4'-Bisphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bisphenol, also known as 4,4’-Biphenol, is an organic compound that is a phenolic derivative of biphenyl. It is a colorless solid that is insoluble in water but soluble in ethanol and ether. This compound is primarily used as an intermediate in the production of various polymers and resins due to its excellent heat resistance and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Bisphenol can be synthesized through several methods:
Debutylation of 3,3’,5,5’-tetra-tert-butyl-4,4’-dihydroxybiphenyl: This method involves the removal of tert-butyl groups from the precursor compound.
Alkaline Fusion of 4,4’-biphenyldisulfonic acid: This process involves heating the disulfonic acid in the presence of a strong base.
Boil Down of Benzidinebisdiazonium Salts: This method involves the thermal decomposition of benzidinebisdiazonium salts.
Decarboxylation of 4,4’-dihydroxybiphenyl-2-carboxylic acid: This process involves the removal of a carboxyl group from the precursor acid.
Industrial Production Methods
In industrial settings, 4,4’-Bisphenol is often produced through the oxidative coupling of phenol derivatives. For example, the oxidative coupling of 2,6-di-tert-butylphenol can generate the tetra-tert-butyl derivative, which is then dealkylated to produce 4,4’-Bisphenol .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bisphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,4’-Bisphenol can produce quinones, while substitution reactions can yield various halogenated or alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
4,4’-Bisphenol has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
Wirkmechanismus
The mechanism of action of 4,4’-Bisphenol involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the effects of natural estrogens. This interaction can influence gene expression and cellular functions, leading to various biological effects. Additionally, 4,4’-Bisphenol can interact with other receptors and enzymes, affecting metabolic and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bisphenol is part of a larger family of bisphenols, which include:
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
4,4’-Bisphenol is unique due to its specific structural properties, which confer excellent heat resistance and stability. This makes it particularly valuable in the production of high-performance polymers and engineering plastics .
Eigenschaften
CAS-Nummer |
6807-18-7 |
|---|---|
Molekularformel |
C21H28O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[2-(4-hydroxyphenyl)nonan-2-yl]phenol |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-6-7-16-21(2,17-8-12-19(22)13-9-17)18-10-14-20(23)15-11-18/h8-15,22-23H,3-7,16H2,1-2H3 |
InChI-Schlüssel |
KBWOAGGPYKQCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



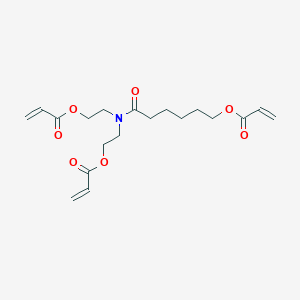

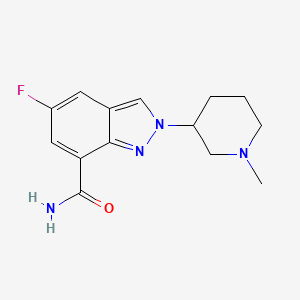
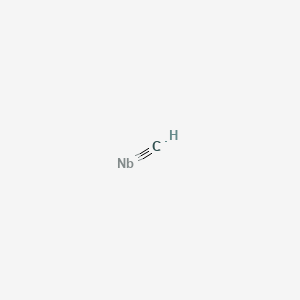
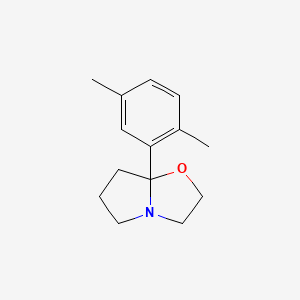
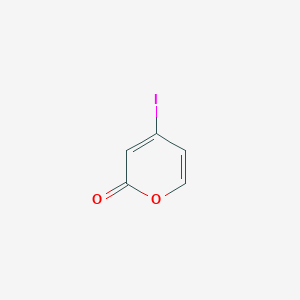
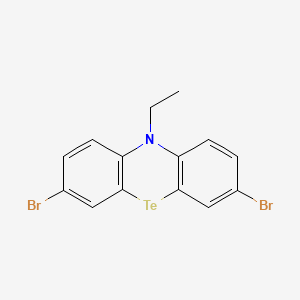

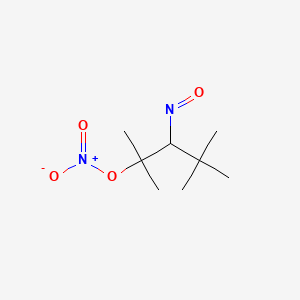

![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
![2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide](/img/structure/B13772971.png)
